Naphtalène-2,6-dicarboxylate de diéthyle

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

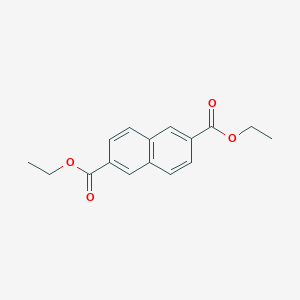

Diethyl naphthalene-2,6-dicarboxylate is an organic compound with the molecular formula C16H16O4. It is an ester derivative of naphthalene-2,6-dicarboxylic acid. This compound is known for its applications in various fields, including materials science and organic synthesis.

Applications De Recherche Scientifique

Diethyl naphthalene-2,6-dicarboxylate has several applications in scientific research:

Materials Science: It is used as a precursor in the synthesis of high-performance polymers such as polyethylene naphthalate, which is known for its excellent mechanical and thermal properties.

Organic Synthesis: The compound serves as an intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals.

Biological Studies: It is used in the study of enzyme-catalyzed reactions and as a model compound in biochemical research.

Industrial Applications: The compound is used in the production of specialty chemicals and as a plasticizer in polymer formulations.

Mécanisme D'action

Target of Action

Diethyl naphthalene-2,6-dicarboxylate is a difunctional aromatic ester . It is primarily used in the production of specialty polyester polymers . The primary targets of this compound are therefore the monomers that make up these polymers.

Mode of Action

The compound interacts with its targets through esterification reactions. This involves the reaction of an alcohol with a carboxylic acid to produce an ester and water . In the case of Diethyl naphthalene-2,6-dicarboxylate, the esterification reaction occurs with the carboxylic acid groups of the compound .

Biochemical Pathways

The biochemical pathways affected by Diethyl naphthalene-2,6-dicarboxylate are primarily those involved in the synthesis of polymers. The compound acts as a building block in these pathways, contributing to the formation of complex polymer structures .

Result of Action

The result of Diethyl naphthalene-2,6-dicarboxylate’s action is the formation of specialty polyester polymers . These polymers have various applications, including in the production of high-performance materials .

Action Environment

The action of Diethyl naphthalene-2,6-dicarboxylate is influenced by various environmental factors. For instance, the compound’s stability and efficacy can be affected by temperature, as it has a melting point of 187-193°C and a boiling point of 347.16°C . Additionally, the compound is soluble in hot toluene , indicating that its solubility can be influenced by the presence of certain solvents.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Diethyl naphthalene-2,6-dicarboxylate can be synthesized through the esterification of naphthalene-2,6-dicarboxylic acid with ethanol in the presence of an acid catalyst. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester.

Industrial Production Methods

In industrial settings, the production of diethyl naphthalene-2,6-dicarboxylate often involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The process may also include steps for purification, such as crystallization and distillation, to obtain the desired product with high purity.

Analyse Des Réactions Chimiques

Types of Reactions

Diethyl naphthalene-2,6-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form naphthalene-2,6-dicarboxylic acid.

Reduction: Reduction reactions can convert the ester groups into alcohols.

Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

Oxidation: Naphthalene-2,6-dicarboxylic acid.

Reduction: Naphthalene-2,6-dimethanol.

Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.

Comparaison Avec Des Composés Similaires

Similar Compounds

Dimethyl naphthalene-2,6-dicarboxylate: Similar in structure but with methyl ester groups instead of ethyl.

Naphthalene-2,6-dicarboxylic acid: The parent acid form of the compound.

Polyethylene naphthalate: A polymer derived from naphthalene-2,6-dicarboxylic acid.

Uniqueness

Diethyl naphthalene-2,6-dicarboxylate is unique due to its specific ester groups, which impart distinct physical and chemical properties. These properties make it suitable for specialized applications in materials science and organic synthesis, where other similar compounds may not perform as effectively.

Activité Biologique

Diethyl naphthalene-2,6-dicarboxylate (DENDC) is an organic compound that belongs to the class of naphthalene derivatives. Its unique structure contributes to various biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article delves into the biological activity of DENDC, summarizing relevant research findings, case studies, and analytical data.

- Chemical Formula : C16H16O4

- Molecular Weight : 272.30 g/mol

- CAS Number : 15442-73-6

- Boiling Point : Not specified

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of DENDC. A study involving the extraction of fungal biomass revealed that compounds similar to DENDC exhibited significant antimicrobial activity against various pathogens, including molds and bacteria. The crude extracts demonstrated effectiveness as antifungal and antibacterial agents, suggesting that DENDC could be developed as a natural antimicrobial agent .

Inhibition of Cytochrome P450 Enzymes

DENDC has been identified as an inhibitor of certain cytochrome P450 enzymes (CYPs), particularly CYP1A2 and CYP2C19. This inhibition can affect drug metabolism, leading to potential drug interactions when used in conjunction with other medications metabolized by these enzymes . Understanding this interaction is crucial for evaluating the safety profile of DENDC in therapeutic applications.

Study on Antimicrobial Efficacy

In a recent investigation, the biological activity of fungal extracts containing compounds like DENDC was assessed using gas chromatography-mass spectrometry (GC-MS). The results indicated that these extracts had a notable inhibitory effect on both Gram-positive and Gram-negative bacteria, as well as fungi . The study emphasized the need for further exploration into the specific mechanisms through which DENDC exerts its antimicrobial effects.

Evaluation in Cancer Models

Another study focused on evaluating the cytotoxic effects of naphthalene derivatives on cancer cell lines. Although DENDC was not the primary compound studied, related compounds showed significant inhibition of cell proliferation in melanoma cells. This suggests that DENDC may share similar properties and warrants further investigation into its potential as an anticancer agent .

Analytical Data

| Property | Value |

|---|---|

| Molecular Weight | 272.30 g/mol |

| Log P (octanol-water) | 3.28 |

| H-bond Acceptors | 4 |

| H-bond Donors | 0 |

| GI Absorption | High |

| BBB Permeant | Yes |

Propriétés

IUPAC Name |

diethyl naphthalene-2,6-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O4/c1-3-19-15(17)13-7-5-12-10-14(16(18)20-4-2)8-6-11(12)9-13/h5-10H,3-4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSNCOKSAYUDNIE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C1)C=C(C=C2)C(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.